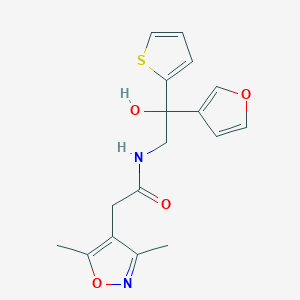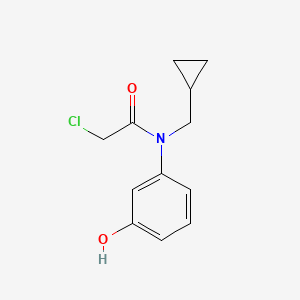![molecular formula C22H17ClN4O4 B2688544 methyl 4-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate CAS No. 1260997-86-1](/img/structure/B2688544.png)
methyl 4-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyrrole ring, a benzoate ester, and an acetyl amino group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
Methyl 4-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate and its derivatives are crucial in the synthesis of heterocyclic systems, offering a pathway to diverse heterocyclic compounds. For instance, reactions with N- and C-nucleophiles lead to the formation of fused heterocyclic systems such as pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones. These compounds are essential for developing new materials and pharmaceuticals due to their varied biological activities and applications in materials science (Selič et al., 1997).
Photoluminescent Properties
The photoluminescent properties of 1,3,4-oxadiazole derivatives are significant in material science, particularly in the development of new photoluminescent materials. For example, cholesteryl and methyl derivatives containing the 1,3,4-oxadiazole fluorophore exhibit intense absorption bands and strong blue fluorescence emission with good photoluminescence quantum yields. These properties are explored for potential applications in optical and electronic devices, highlighting the versatility of these compounds in scientific research (Han et al., 2010).
Chemosensor Applications
This compound derivatives have been studied for their chemosensor applications, particularly for anion detection. These compounds, with adjacent phenolic hydroxyl and 1,3,4-oxadiazole units, display significant changes in color and optical properties upon interaction with specific anions like fluoride. This selective sensing mechanism is valuable in environmental monitoring and chemical analysis, demonstrating the compound's role in developing new sensor technologies (Ma et al., 2013).
Structural Characterization and Drug Design
The structural characterization of oxadiazole derivatives, including this compound, plays a crucial role in drug design. Detailed X-ray crystallography studies provide insights into the molecular structures and interactions, facilitating the design of potential non-peptide angiotensin receptor antagonists. This research underscores the importance of structural analysis in the development of new therapeutic agents with targeted biological activities (Meyer et al., 2003).
Propiedades
IUPAC Name |
methyl 4-[[2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c1-30-22(29)14-7-9-17(10-8-14)24-19(28)13-27-11-3-6-18(27)21-25-20(26-31-21)15-4-2-5-16(23)12-15/h2-12H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFCHNFVORCPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2688476.png)
![1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2688477.png)

![Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate](/img/structure/B2688479.png)
![5-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2688482.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate](/img/structure/B2688484.png)